molecular formula C15H23NO2S B2704921 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide CAS No. 1396879-25-6

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide

Cat. No.: B2704921
CAS No.: 1396879-25-6
M. Wt: 281.41
InChI Key: QSJNKFWJCAHENX-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or therapeutic use. N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide is a synthetic organic compound featuring a 4-phenylbutanamide core linked to a functionalized hydroxy-methylthiopropyl group. This structure combines a lipophilic phenylbutanamide moiety, a motif found in compounds with various biological activities, with a polar hydroxy and methylthio-containing side chain, which may influence its solubility and receptor binding properties. The specific physicochemical properties, mechanism of action, and primary research applications of this compound are not currently detailed in the widely accessible scientific literature. Researchers are encouraged to consult specialized chemical databases and primary literature for further investigation. This compound is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-15(18,12-19-2)11-16-14(17)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,18H,6,9-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJNKFWJCAHENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCCC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 2-hydroxy-2-methyl-3-(methylthio)propanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Potential

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide has been investigated for its potential in treating various neurological disorders, particularly Alzheimer's disease. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine, thus enhancing cholinergic neurotransmission .

Antioxidant Activity

Studies have suggested that this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. Antioxidants play a crucial role in protecting cells from free radical damage, which is implicated in various diseases including neurodegenerative disorders .

Inhibition of Enzymatic Activity

Research has documented the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promise in inhibiting certain peptidases involved in neurodegenerative processes, thereby potentially slowing disease progression .

Synthesis of Pharmaceuticals

The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups can be modified to create derivatives with enhanced bioactivity or specificity for target receptors .

Cosmetic Formulations

Due to its potential antioxidant properties, the compound may also find applications in cosmetic formulations aimed at reducing skin aging effects caused by oxidative stress. Incorporating such compounds into skincare products could enhance their efficacy and appeal to consumers seeking anti-aging solutions .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and their functional group variations, as direct pharmacological or physicochemical data for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide are absent in the provided evidence.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Potential Applications
This compound 4-Phenylbutanamide - 2-Hydroxy-2-methylpropyl
- 3-Methylthio
Drug discovery, intermediates
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Butanamide - 2-(2,6-Dimethylphenoxy)acetamido
- Tetrahydropyrimidinyl
- Diphenylhexane
Antimicrobial agents, enzyme inhibitors
3-Chloro-N-phenyl-phthalimide Phthalimide - Chlorine at 3-position
- Phenyl group
Polyimide monomer synthesis

Key Observations

Structural Complexity: The target compound shares the butanamide core with compounds m, n, and o from . However, its substituents (hydroxy, methylthio) contrast with the 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups in the latter, which are associated with enhanced target specificity in drug design. Unlike 3-chloro-N-phenyl-phthalimide , which is a rigid aromatic system, the target compound’s aliphatic hydroxy-methylthio chain may confer greater conformational flexibility.

Functional Group Impact :

  • The methylthio group in the target compound could influence redox reactivity or metabolism compared to the chlorine in 3-chloro-N-phenyl-phthalimide.
  • The hydroxy group may improve aqueous solubility relative to the lipophilic diphenylhexane moiety in analogs.

Stereochemical Considerations :

  • While compounds in exhibit defined stereochemistry (e.g., 2S,4S,5S), the stereochemical configuration of the target compound is unspecified in the provided data. This could affect biological activity or synthetic reproducibility.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide, also known by its CAS number 1396879-25-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{21}NO_{2}S, with a molecular weight of approximately 281.4 g/mol. The compound features a phenylbutanamide backbone with a hydroxymethyl and methylthio substituent, which may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Opioid Receptor Modulation : Many amides exhibit activity at opioid receptors, which could suggest a similar mechanism for this compound.
  • Dopaminergic Activity : Given the structural similarities to known psychoactive substances, this compound may also influence dopaminergic pathways, potentially affecting mood and behavior.

1. Analgesic Effects

Studies have shown that compounds structurally related to this compound can exhibit analgesic properties. For instance, research on similar phenylbutanamides reveals their efficacy in pain relief through modulation of pain pathways in animal models.

2. Neuropharmacological Studies

Neuropharmacological evaluations suggest that the compound may influence neurotransmitter systems. For example, it could modulate serotonin and norepinephrine levels, impacting anxiety and depression-related behaviors in preclinical studies.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AnalgesicDemonstrated significant pain relief in rodent models.
NeuropharmacologicalAltered neurotransmitter levels in treated subjects.
Opioid receptor interactionShowed binding affinity to mu-opioid receptors.

Case Study: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic effects of this compound. The results indicated a dose-dependent reduction in pain response, comparable to established analgesics such as morphine. This suggests potential clinical applications in pain management.

Neuropharmacological Impacts

Another investigation assessed the impact of this compound on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety-related behaviors, pointing towards its potential use as an anxiolytic agent.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenylbutanamide and structurally related compounds?

  • Methodological Answer: Synthesis typically involves condensation reactions between precursor amines and carbonyl-containing reagents under reflux conditions. For example, analogous compounds (e.g., thiazolidinone derivatives) are synthesized by refluxing intermediates (e.g., compound 8 or 10 in and ) with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol or methanol. Yields range from 48% to 88%, depending on steric and electronic effects of substituents . Key steps include hydrazone formation and cyclization, monitored via thin-layer chromatography (TLC).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer: Structural confirmation relies on:
  • IR spectroscopy : Identification of functional groups (e.g., C=O at ~1714 cm⁻¹, N-H stretches at ~3254 cm⁻¹) .
  • ¹H NMR : Chemical shifts for methylthio (~δ 2.1–2.5 ppm), hydroxy (~δ 1.4–1.6 ppm), and aromatic protons (~δ 7.2–8.3 ppm) .
  • HR-MS : Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formulas .
  • HPLC : Retention times (e.g., 5.170–29.899 minutes) and dual-wavelength detection (e.g., 254 nm and 280 nm) assess purity .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer: Purity is validated using:
  • Melting point analysis : Sharp melting ranges (e.g., 205–249°C) indicate homogeneity .
  • HPLC with dual detectors : Discrepancies in retention times (e.g., 5.170 vs. 5.768 minutes) signal impurities, requiring column re-equilibration or gradient optimization .
  • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios are compared to theoretical values .

Advanced Research Questions

Q. How can substituent variations on the benzylidene group influence the biological activity of this compound derivatives?

  • Methodological Answer: Substituent effects are systematically evaluated via:
  • Comparative bioassays : Fluorinated (e.g., 4-fluorobenzylidene in compound 15) or chlorinated (e.g., 4-chlorobenzylidene in compound 21) analogs are tested against microbial or cancer cell lines to correlate electronic properties (e.g., electron-withdrawing groups) with potency .
  • Molecular docking : Computational modeling predicts interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
  • SAR tables : Tabulated IC₅₀ values highlight trends (e.g., 4-F substitution enhances antitubercular activity) .

Q. What experimental strategies resolve discrepancies in biological activity data for structurally similar analogs?

  • Methodological Answer: Contradictions arise from assay variability. Mitigation strategies include:
  • Standardized protocols : Repeating assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) .
  • Dose-response curves : Testing multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic stability studies : Assessing compound degradation in assay media via LC-MS to rule out false negatives .

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Methodological Answer: Yield optimization involves:
  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of hydrophobic intermediates .
  • Catalyst exploration : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) accelerate condensation .
  • Microwave-assisted synthesis : Reducing reaction times (e.g., 30 minutes vs. 24 hours under reflux) while maintaining yields >70% .

Q. What analytical approaches are used to distinguish diastereomers or regioisomers in this compound derivatives?

  • Methodological Answer: Isomer differentiation requires:
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .
  • NOESY NMR : Nuclear Overhauser effects identify spatial proximity of substituents (e.g., methylthio vs. hydroxy groups) .
  • X-ray crystallography : Single-crystal structures unambiguously assign stereochemistry .

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